6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile
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Overview
Description
6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile typically involves multiple steps. One common approach includes the reaction of 2-methoxy-3-pyridinecarbonitrile with a boron-containing reagent under specific conditions to form the desired benzoxaborole structure. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the boron-oxygen bond .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the final product. The industrial methods are designed to be cost-effective and scalable, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The boron atom in the benzoxaborole ring plays a crucial role in binding to enzymes and other proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function, which is a key aspect of its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: Another benzoxaborole compound known for its anti-inflammatory properties.
AN2728: A benzoxaborole derivative studied for its potential in treating skin conditions.
Uniqueness
6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile is unique due to its specific structural features and the presence of the pyridinecarbonitrile moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other benzoxaborole compounds .
Properties
Molecular Formula |
C14H11BN2O4 |
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Molecular Weight |
282.06 g/mol |
IUPAC Name |
6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11BN2O4/c1-19-14-9(7-16)2-5-13(17-14)21-11-3-4-12-10(6-11)8-20-15(12)18/h2-6,18H,8H2,1H3 |
InChI Key |
SXSZEWSTQNZJDO-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=NC(=C(C=C3)C#N)OC)O |
Origin of Product |
United States |
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